1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine

Dopamine D2 Receptor Functional Selectivity Conformational Analysis

1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine (CAS 1894346-14-5; synonym: 1-methyl-2-aminotetralin) is a chiral, bicyclic primary amine scaffold (C11H15N; MW 161.24 g/mol). It belongs to the broader 2-aminotetralin class, a privileged structure extensively utilized in medicinal chemistry for probing central dopamine (DA) receptors, serotonin (5-HT) receptors, and the glycogen phosphorylase enzyme.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
Cat. No. B12065381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1C(CCC2=CC=CC=C12)N
InChIInChI=1S/C11H15N/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-5,8,11H,6-7,12H2,1H3
InChIKeySQBPDFBRNAMLBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine CAS 1894346-14-5: Core 2-Aminotetralin Scaffold for Dopaminergic and Metabolic Research


1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine (CAS 1894346-14-5; synonym: 1-methyl-2-aminotetralin) is a chiral, bicyclic primary amine scaffold (C11H15N; MW 161.24 g/mol) [1]. It belongs to the broader 2-aminotetralin class, a privileged structure extensively utilized in medicinal chemistry for probing central dopamine (DA) receptors, serotonin (5-HT) receptors, and the glycogen phosphorylase enzyme [2][3]. The stereochemistry at C1 and C2, combined with the aromatic ring oxygen substitution pattern, profoundly dictates the pharmacological profile of its derivatives, governing agonist versus antagonist behavior at D2-like receptors [4].

Why Unsubstituted 2-Aminotetralin or Alternate Scaffolds Cannot Substitute for 1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine


The C1-methyl substituent on the 2-aminotetralin nucleus is not an inert structural feature; rather, it is a critical stereochemical and conformational control element. X-ray crystallography and molecular mechanics studies demonstrate that C1-methyl substitution alters the preferred tetralin ring inversion angle (phi) and the dihedral angle tau(C1, C2, N, lone pair), two parameters shown to be decisive for D2-receptor agonism versus antagonism [1]. Unsubstituted 2-aminotetralin derivatives cannot recapitulate this conformational restriction, leading to dramatically different pharmacological profiles. Simply replacing a 1-methyl-2-aminotetralin progenitor with a C1-unsubstituted analog in a structure-activity relationship (SAR) program will predictably fail to produce the intended receptor interaction profile, as evidenced by the reversal of pharmacological activity observed between C1-methylated and unmethylated congeners [2].

Quantifiable Differentiation of 1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine vs. Closest Analogs


C1-Methylation Switches Intrinsic Activity from D2 Agonism to Antagonism

In the 5-hydroxylated 2-(di-n-propylamino)tetralin series, the introduction of a C1-methyl substituent is sufficient to convert a potent D2 receptor agonist into a D2 receptor antagonist. The non-methylated parent compound, (2S)-5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT), acts as a high-affinity D2 agonist. Its C1-methylated derivative, 1S,2R-5-hydroxy-1-methyl-2-(di-n-propylamino)tetralin (UH-242), is a well-established D2 receptor antagonist [1]. X-ray crystallographic analysis reveals this functional switch originates from the C1-methyl group's constraint of the dihedral angle tau(C1, C2, N, lone pair) away from the ~60° optimal for agonism [1]. An unsubstituted or non-methylated 2-aminotetralin scaffold cannot achieve this mode of antagonism.

Dopamine D2 Receptor Functional Selectivity Conformational Analysis

C1-Methyl Substitution Modulates D3 vs. D2 Selectivity by Nearly 2-Fold

C1-methylation of 2-aminotetralins directly impacts dopamine receptor subtype selectivity. The non-methylated agonist (R)-7-hydroxy-2-dipropylaminotetralin exhibits a 70-fold binding selectivity for the D3 receptor over D2. Its cis-C1-methyl congener, (1S,2R)-AJ-148, displays a markedly reduced 38-fold selectivity for D3 over D2 [1]. The ~1.8-fold decrease in selectivity ratio confirms that the C1-methyl group participates in critical steric interactions within the D3 receptor binding pocket, a specific advantage for programs aiming to tune D2/D3 selectivity.

Dopamine D3 Receptor Subtype Selectivity 2-Aminotetralin SAR

Lipophilicity Tuning by C1-Methyl Enhances CNS Permeability Potential vs. Unsubstituted 2-Aminotetralin

Measured partition coefficients for 5-oxygenated 2-amino-1-methyltetralin derivatives indicate a predictable increase in lipophilicity compared to their C1-unsubstituted counterparts. In a direct comparison, the C1-methylated (1S,2R)-5-hydroxy-1-methyl-2-(di-n-propyl)aminotetralin exhibited a higher log P value than its non-methylated (2S) congener [1]. The increased lipophilicity, provided by the C1-methyl group, correlated with improved penetration into the central nervous system (CNS) in in vivo models, a critical advantage for neuroscience-focused procurement [1].

Lipophilicity CNS Drug Design Physicochemical Properties

Chiral Complexity: 1-Methyl-2-aminotetralin Introduces Four Stereoisomers for Divergent Pharmacology vs. Two in Unsubstituted Series

The C1-methyl substituent introduces a second chiral center, generating four distinct stereoisomers (1S,2R; 1R,2S; 1S,2S; 1R,2R) from the 2-aminotetralin scaffold, compared to only two enantiomers available from the C1-unsubstituted 2-aminotetralin series. Resolved enantiomers of cis- and trans-2-amino-5-methoxy-1-methyltetralins were shown to possess divergent pharmacological profiles, with the (1S,2R) cis-isomers exhibiting DA receptor antagonism while the (1S,2S) trans-isomers were inactive or weak partial agonists [1][2]. This stereochemical expansion allows probing of distinct receptor conformations inaccessible to the non-methylated scaffold.

Chiral Resolution Stereochemistry Pharmacological Differentiation

Glycogen Phosphorylase Inhibitor Scaffold: C1-Amino-Functionalized Tetralin Patents Target Metabolic Disease

The 2-amino-1-functionalized tetralin scaffold, for which 1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine serves as the core structural precursor, is claimed as a glycogen phosphorylase inhibitor in US Patent 7,214,704 [1]. This patent covers a distinct therapeutic indication—metabolic disease—that is not addressed by the dopamine receptor-targeting 2-aminotetralin analogs. Alternative 2-aminotetralin scaffolds (e.g., 2-amino-3-functionalized or 2-amino-4-functionalized tetralins) are covered in separate, contemporaneous filings [1], indicating that the 1-position substitution pattern confers a specific advantage in binding the glycogen phosphorylase active site.

Glycogen Phosphorylase Type 2 Diabetes Patent-Protected Scaffold

Conformational Restriction at C1 Alters D2 Antagonist Binding Mode Compared to Agonist Congeners

Homology-based receptor models of the human D2A and D3 receptors, constructed using bacteriorhodopsin as a template, reveal that C1-methylated antagonists like (1S,2R)-UH-232 bind in a distinct orientation compared to their non-methylated agonist counterparts [1]. Molecular docking shows that the C1-methyl group forces the aromatic ring to position more extracellularly within the binding pocket, altering the interaction with Phe-390 in transmembrane region 6 [1]. This steric-driven shift in binding mode is unique to C1-substituted 2-aminotetralins and is not achievable with the non-methylated scaffold.

Receptor Docking Molecular Modeling Antagonist Design

Optimal Procurement Scenarios for 1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine in Drug Discovery and Chemical Biology


Chiral Pool Synthesis of Dopamine D2/D3 Receptor Antagonist Leads

This compound is the mandatory starting scaffold for any program targeting selective dopamine D2 or D3 receptor antagonists. As demonstrated by UH-242 and UH-232, the cis-(1S,2R) configuration is essential for antagonist activity, a profile completely absent in the C1-unsubstituted series [1]. Researchers should procure enantiomerically pure (1S,2R)- or (1R,2S)-1-methyl-2-aminotetralin for divergent synthesis of antagonist and agonist lead series, respectively.

Glycogen Phosphorylase Inhibitor Development for Type 2 Diabetes

Pharmaceutical development teams pursuing glycogen phosphorylase as a target for type 2 diabetes should specifically procure 1-methyl-1,2,3,4-tetrahydro-2-naphthalenamine to functionalize at the amine position. As claimed in US Patent 7,214,704, the 2-amino-1-functionalized tetralin series demonstrates inhibitory activity against this enzyme, offering a patent-protected entry into a distinct indication space compared to 3- or 4-substituted analogs [2].

CNS Drug Discovery Requiring Defined Lipophilicity and Brain Penetration Parameters

Medicinal chemistry teams optimizing central nervous system (CNS) drug candidates should select this scaffold over the non-methylated 2-aminotetralin. The C1-methyl group contributes a measurable increase in partition coefficient (log P), which correlates directly with improved in vivo brain penetration in rodent models [3]. This property is critical for achieving target engagement in the striatum and other deep brain structures.

Stereochemical SAR Libraries for GPCR Drug Discovery Platforms

For academic screening centers or industrial hit-to-lead programs, procuring all four stereoisomers of 1-methyl-2-aminotetralin enables construction of stereochemically comprehensive compound libraries. The resulting four isomers display distinct pharmacological activities—from full agonism to pure antagonism—providing a richer SAR dataset than the two-isomer system of the non-methylated scaffold [4]. This is particularly valuable for probing G-protein coupled receptor (GPCR) subtypes with subtle conformational differences.

Quote Request

Request a Quote for 1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.